Ethyl 2-fluoro-4-(4-formylphenyl)benzoate
Overview
Description
Ethyl 2-fluoro-4-(4-formylphenyl)benzoate, otherwise known as EFPB, is an organic compound with a wide range of applications in the scientific and research fields. It is a synthetic compound, with a molecular formula of C14H10O3F, and is a derivative of benzoic acid. EFPB has a unique combination of properties, which makes it an ideal choice for a variety of research applications.
Scientific Research Applications
Liquid Crystalline Polysiloxanes
Ethyl 2-fluoro-4-(4-formylphenyl)benzoate has applications in the synthesis of side chain liquid crystalline polysiloxanes. These compounds, with their fluorinated chains and mesogenic moieties, exhibit high smectogen properties, showing enantiotropic smectogen mesophases over a wide temperature range. The unique effects of biphenyl and phenyl benzoate groups on thermotropic polymorphism are notable in these materials (Bracon, Guittard, Givenchy, & Géribaldi, 2000).
Photopolymerization Studies
Ethyl 2-fluoro-4-(4-formylphenyl)benzoate derivatives have been found to exhibit rapid photopolymerization. These benzoate ester derivatives display faster photopolymerization rates compared to MMA, with their reactivities and physical properties being significant for applications in thin film and coating applications (Avci, Mathias, & Thigpen, 1996).
Liquid Crystal Synthesis
Synthesis of fluorinated phenyl 4‐[(4‐n‐alkoxy‐2,3‐difluorophenyl)ethynyl]benzoate liquid crystals has been explored. The mesomorphic properties and fluoro‐substituent effects of these compounds have been studied in detail, showing their potential use in liquid crystal displays and other related applications (Yao, Li, & Wen, 2005).
Mesophase Behavior of Fluorinated Compounds
The mesophase behavior of laterally di-fluoro-substituted four-ring compounds, including derivatives of Ethyl 2-fluoro-4-(4-formylphenyl)benzoate, has been investigated. These studies focus on the steric effects of fluorine atoms' positions on the mesomorphic properties, which are critical for designing materials with specific liquid crystalline behaviors (Ahmed & Saad, 2015).
properties
IUPAC Name |
ethyl 2-fluoro-4-(4-formylphenyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO3/c1-2-20-16(19)14-8-7-13(9-15(14)17)12-5-3-11(10-18)4-6-12/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMXGDSSWKQJOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601162201 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3-fluoro-4′-formyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601162201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-fluoro-4-(4-formylphenyl)benzoate | |
CAS RN |
1393442-35-7 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3-fluoro-4′-formyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3-fluoro-4′-formyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601162201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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